2-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c1-24-17-11-10-16(21-22-17)12-6-8-13(9-7-12)20-18(23)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBNQFQEGMWIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 2-chloro-4-fluoro-5-(7-morpholin-4-yl-quinazolin-4-yl)phenyl]- (6-methoxy-pyridazin-3-yl)-methanol.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-(6-methoxypyridazin-3-yl)aniline under appropriate conditions to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
2-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit DNA-dependent protein kinase (DNA-PK) activity, leading to the inhibition of DNA-PK autophosphorylation in cancer cell lines . This inhibition can result in the disruption of DNA repair processes, making the compound a potential candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, biological activities, and applications:
| Compound Name | Substituents (Benzamide) | Substituents (Phenyl) | Biological Activity | Application | References |
|---|---|---|---|---|---|
| Target Compound | 2-Cl | 4-(6-Methoxypyridazin-3-yl) | Not explicitly reported | Research chemical | - |
| Vismodegib (GDC-0449) | 2-Cl, 4-(Methylsulfonyl) | 4-Cl, 3-(Pyridin-2-yl) | Hedgehog pathway inhibition | Cancer therapy | [6, 10, 12] |
| Triflumuron | 2-Cl | 4-(Trifluoromethoxy)phenyl | Chitin synthesis inhibition | Insecticide | [4, 7] |
| ZINC2074818 | 2-Cl, 4-Nitro | 4-(6-Methylbenzothiazol-2-yl) | Antimicrobial/antitumor (predicted) | Research chemical | [11] |
| 3d (N-Phenylbenzamide derivative) | 3-Cl, 4-Picolinimidamido | 2-Cl, 4-Picolinimidamido | Antimitotic activity | Kinase inhibition studies | [1] |
Key Structural and Functional Insights:
Vismodegib (GDC-0449) :
- The methylsulfonyl group enhances polarity and oral bioavailability, while the pyridinyl substituent facilitates binding to the Hedgehog pathway receptor Smoothened .
- Salts of Vismodegib (e.g., with hydrobromic acid) improve crystallinity and stability, critical for pharmaceutical formulations .
Triflumuron :
- The trifluoromethoxy group and urea linkage confer potent insecticidal activity by disrupting chitin biosynthesis in insects .
Compound 3d :
- Dual picolinimidamido groups enhance binding to tubulin or kinase targets, as observed in antimitotic assays .
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | Vismodegib | Triflumuron | ZINC2074818 |
|---|---|---|---|---|
| Molecular Weight | ~357.8 g/mol (estimated) | 464.3 g/mol | 370.7 g/mol | 439.9 g/mol |
| LogP (Predicted) | ~2.5 | ~3.8 | ~3.2 | ~3.5 |
| Solubility | Moderate (methoxy group) | Low (methylsulfonyl) | Low (trifluoromethoxy) | Low (nitro group) |
| Melting Point | Not reported | 179–181°C | Not reported | Not reported |
- Vismodegib: Exhibits nonlinear pharmacokinetics due to low aqueous solubility, addressed via salt formulations .
- Triflumuron : High lipophilicity (logP ~3.2) supports its use as a systemic insecticide .
Biological Activity
2-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. Its unique structural characteristics, including a chloro substituent and a methoxy-pyridazine moiety, suggest significant biological activity, particularly in inhibiting cancer cell proliferation and angiogenesis.
Structural Characteristics
The compound's structure can be represented as follows:
- Molecular Formula : C16H15ClN2O
- IUPAC Name : this compound
This structure features:
- A chloro group at the 2-position of the benzamide.
- A methoxy group attached to the pyridazine ring.
- A phenyl ring that enhances lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression. Preliminary studies indicate that the compound may exert its effects through:
- Inhibition of DNA-dependent protein kinase (DNA-PK) : This enzyme is crucial for DNA repair mechanisms. Inhibiting DNA-PK can lead to increased DNA double-strand breaks, promoting apoptosis in cancer cells.
- Antiangiogenic properties : Similar compounds have shown significant inhibition of angiogenic processes, which are vital for tumor growth and metastasis.
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that derivatives of benzamide with similar structures exhibited potent anticancer effects by inducing apoptosis in various cancer cell lines. The presence of the pyridazine moiety significantly enhanced these effects due to improved binding affinity to target proteins involved in cell survival pathways .
- Antimicrobial Potential :
- Quantitative Structure-Activity Relationship (QSAR) :
Data Table: Biological Activity Overview
Q & A
Basic: What synthetic strategies are employed for 2-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide, and how are yields optimized?
Answer:
The synthesis typically involves multi-step reactions, including:
- Alkylation : Reacting nitrophenol derivatives with chlorinated benzyl bromides (e.g., 4-chlorobenzyl bromide) under basic conditions .
- Reduction : Using methods like catalytic hydrogenation or B-type reduction to convert nitro groups to amines .
- Benzoylation : Coupling intermediates with chlorinated benzoyl chlorides (e.g., 2-chlorobenzoyl chloride) in the presence of a base (e.g., triethylamine) .
Yield Optimization : - HPLC Purification : Final products are purified via reverse-phase HPLC, achieving yields of 54–76% depending on substituents .
- Reagent Stoichiometry : Excess benzoyl chloride (1.2–1.5 equivalents) ensures complete acylation .
Basic: How is the structural integrity of this compound confirmed experimentally?
Answer:
- 1H NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). For example, the methoxy signal in the pyridazine ring appears at δ 3.92 ppm .
- ESI-MS : Molecular ion peaks (e.g., [M+H]+ at m/z 406.89) confirm the molecular weight .
- FTIR : Stretching vibrations for amide C=O (1650–1680 cm⁻¹) and aromatic C-Cl (750–800 cm⁻¹) are observed .
Advanced: How do reaction conditions influence the stereochemistry and purity of intermediates?
Answer:
- Temperature : Lower temperatures (0–5°C) during benzoylation minimize side reactions (e.g., hydrolysis of the acyl chloride) .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates, while ethers (THF) improve nucleophilicity in coupling steps .
- Reaction Time : Prolonged stirring (>12 hr) ensures complete conversion in SNAr reactions involving pyridazine rings .
Advanced: What methodologies are used to evaluate its biological activity in cancer research?
Answer:
- Kinase Inhibition Assays : IC50 values are determined using ATP-binding assays (e.g., ADP-Glo™ Kinase Assay) against targets like EGFR or MET .
- Cellular Apoptosis Studies : Flow cytometry with Annexin V/PI staining quantifies apoptosis in cancer cell lines (e.g., A549 or HeLa) .
- In Vivo Models : Xenograft studies in mice evaluate tumor growth inhibition, with dosing adjusted based on pharmacokinetic data (e.g., t1/2 = 8–12 hr) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
- Dose-Response Analysis : Compare EC50 values under standardized conditions (e.g., 10% FBS in media vs. serum-free) to account for protein binding .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) that may contribute to observed discrepancies .
- Target Selectivity Screening : Use kinome-wide profiling (e.g., KINOMEscan) to rule off-target effects .
Advanced: What computational approaches predict its interaction with biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses in SMO or Hedgehog pathway proteins (e.g., PDB: 5V61) .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes, with RMSD <2 Å indicating robust binding .
- QSAR Models : CoMFA/CoMSIA correlates substituent effects (e.g., methoxy vs. chloro) with bioactivity .
Advanced: How is the compound’s stability assessed under physiological conditions?
Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24 hr; quantify degradation via HPLC (e.g., <5% degradation at pH 7.4) .
- Plasma Stability : Human plasma incubation (37°C, 1 hr) followed by protein precipitation and LC-MS analysis .
- Photodegradation : Expose to UV light (254 nm) and monitor by UV-Vis spectroscopy (λmax shifts indicate structural breakdown) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
